
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol is a synthetic organic compound that features both cyclopropyl and piperidinyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol typically involves multi-step organic reactions. A common route might include:
Formation of the cyclopropylamine: Starting from a cyclopropyl precursor, cyclopropylamine can be synthesized through amination reactions.
Introduction of the piperidinyl group: Piperidine can be introduced via nucleophilic substitution reactions.
Coupling of the two fragments: The final step involves coupling the cyclopropylamine and piperidinyl fragments through reductive amination or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the amine groups, potentially converting them to secondary or tertiary amines.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the piperidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield cyclopropyl ketones, while substitution could introduce various functional groups onto the piperidinyl ring.
Applications De Recherche Scientifique
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol could have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible investigation as a candidate for drug development, particularly in targeting neurological pathways.
Industry: Utilization in the production of specialty chemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclopropyl and piperidinyl groups could play a role in binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol: Similar structure but with a different position of the piperidinyl group.
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol: Another positional isomer.
3-(Cyclopropylamino)-3-(morpholin-4-yl)propan-1-ol: Contains a morpholine ring instead of piperidine.
Uniqueness
The unique combination of cyclopropyl and piperidinyl groups in 3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol may confer distinct biological properties, such as enhanced binding to specific receptors or enzymes, compared to its analogs.
Propriétés
Formule moléculaire |
C11H22N2O |
|---|---|
Poids moléculaire |
198.31 g/mol |
Nom IUPAC |
3-(cyclopropylamino)-3-piperidin-3-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-7-5-11(13-10-3-4-10)9-2-1-6-12-8-9/h9-14H,1-8H2 |
Clé InChI |
YCKGHLZNCIPWRF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C(CCO)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)
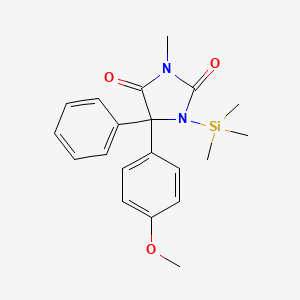
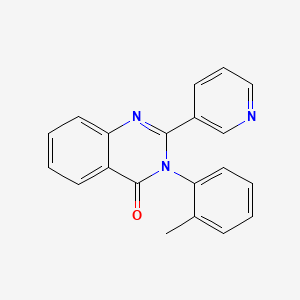

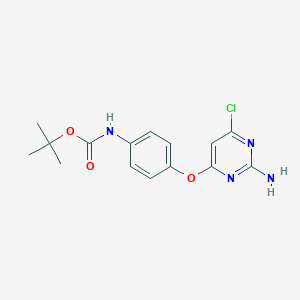


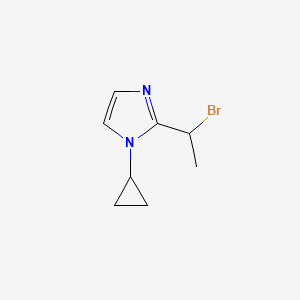
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)

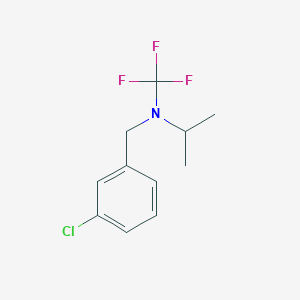
![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)

